1-Bromocyclobutanecarboxylic acid

Catalog No.
S775659
CAS No.
32122-23-9
M.F
C5H7BrO2
M. Wt
179.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromocyclobutanecarboxylic acid

CAS Number

32122-23-9

Product Name

1-Bromocyclobutanecarboxylic acid

IUPAC Name

1-bromocyclobutane-1-carboxylic acid

Molecular Formula

C5H7BrO2

Molecular Weight

179.01 g/mol

InChI

InChI=1S/C5H7BrO2/c6-5(4(7)8)2-1-3-5/h1-3H2,(H,7,8)

InChI Key

YREQYUFYDFSXJC-UHFFFAOYSA-N

SMILES

C1CC(C1)(C(=O)O)Br

Canonical SMILES

C1CC(C1)(C(=O)O)Br

Organic Synthesis:

1-Bromocyclobutanecarboxylic acid serves as a valuable building block in organic synthesis due to the presence of both a carboxylic acid group and a bromine atom. The carboxylic acid group allows for further functionalization through various reactions like esterification, amidation, and decarboxylation. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions to introduce diverse functionalities. This versatility makes 1-bromocyclobutanecarboxylic acid a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and functional materials [].

Medicinal Chemistry:

The unique structural features of 1-bromocyclobutanecarboxylic acid have attracted interest in medicinal chemistry. Researchers have explored its potential as a scaffold for developing new drugs targeting various diseases. Studies have shown promising activity against cancer cell lines, suggesting its potential as an anti-tumor agent []. Additionally, investigations are underway to evaluate its efficacy in other therapeutic areas, including neurodegenerative diseases and infectious diseases [, ].

1-Bromocyclobutanecarboxylic acid is a chemical compound characterized by its brominated cyclobutane structure with a carboxylic acid functional group. Its molecular formula is C5H7BrO2C_5H_7BrO_2, and it has a molecular weight of approximately 179.01 g/mol. This compound typically appears as a colorless or white crystalline solid and has notable physical properties, including a density of 1.864 g/cm³ and a boiling point of 249°C at 760 mmHg .

Currently, there is no documented information on a specific mechanism of action for BCBA in biological systems.

BCBA is likely to exhibit similar hazards as other carboxylic acids and organic bromides. This includes:

  • Skin and eye irritation: The carboxylic acid group can cause irritation and potential burns upon contact [].
  • Acute toxicity: BCBA might be harmful if swallowed or inhaled due to its organic components [].
Typical of carboxylic acids and brominated compounds. Key reactions include:

  • Hell-Volhard-Zelinskii Reaction: This reaction involves the alpha-bromination of carboxylic acids, allowing for the introduction of bromine at the alpha position relative to the carboxyl group, which can be crucial for further synthetic transformations .
  • Nucleophilic Additions: The compound can undergo nucleophilic attack at the carbonyl carbon, leading to various derivatives depending on the conditions employed .
  • Organometallic Chemistry

While specific synthesis methods for 1-bromocyclobutanecarboxylic acid are not extensively documented in the available literature, it is known to be synthesized as an intermediate in various organic synthesis routes. For example:

  • Synthesis from Ethyl 1-Bromocyclobutanecarboxylate: This method involves the conversion of ethyl esters into their corresponding acid forms through hydrolysis or other transformations, yielding 1-bromocyclobutanecarboxylic acid with high efficiency .
  • Use in Amino Acid Synthesis: The compound is also utilized in synthesizing differentially protected 1-aminocyclobutane carboxylic acids, showcasing its utility in medicinal chemistry.

1-Bromocyclobutanecarboxylic acid finds applications primarily in organic synthesis and medicinal chemistry:

  • Intermediate in Pharmaceutical Synthesis: It serves as a building block for synthesizing bioactive molecules and pharmaceuticals due to its unique structural properties .
  • Reagent in Organometallic Chemistry: The compound is involved in various organometallic reactions, facilitating the formation of complex structures that are valuable for further chemical transformations .

The interaction studies of 1-bromocyclobutanecarboxylic acid focus on its reactivity with biological macromolecules and small molecules. Given its structure, it may influence cellular processes through:

  • Enzyme Interactions: As a carboxylic acid derivative, it may interact with enzymes that utilize carboxylic acids as substrates.
  • Influence on Metabolic Pathways: Its potential role in metabolic pathways suggests that it could affect cellular metabolism depending on environmental factors like pH and temperature .

Several compounds share structural similarities with 1-bromocyclobutanecarboxylic acid. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
3-Bromocyclobutane-1-carboxylic acidBrominated cyclobutaneInvolves different stereochemistry affecting reactivity
Cyclobutane-1-carboxylic acidNon-brominated cyclobutaneLacks halogen substitution, affecting reactivity patterns
1-Chlorocyclobutanecarboxylic acidChlorinated variantDifferent halogen leading to varied chemical behavior

Uniqueness of 1-Bromocyclobutanecarboxylic Acid

The presence of a bromine atom significantly alters the reactivity and interaction profile of 1-bromocyclobutanecarboxylic acid compared to its non-brominated counterparts. This bromination enhances its utility in synthetic applications while influencing its biological interactions.

Classical synthetic approaches to 1-bromocyclobutanecarboxylic acid primarily rely on established bromination methodologies applied to cyclobutanecarboxylic acid precursors. The most widely employed classical route involves the Hell-Volhard-Zelinskii reaction, which utilizes bromine and phosphorus tribromide to achieve alpha-bromination of carboxylic acids [1]. This method is particularly effective for cyclobutanecarboxylic acid derivatives due to the enhanced reactivity of the four-membered ring system.

The Hell-Volhard-Zelinskii mechanism proceeds through the initial formation of an acid bromide intermediate, which readily enolizes compared to the parent carboxylic acid [1]. The mechanism starts with the reaction of cyclobutanecarboxylic acid with phosphorus tribromide to form the corresponding acid bromide and hydrogen bromide. The acid bromide then undergoes enolization, allowing for electrophilic attack by bromine at the alpha position [1].

Direct bromination using molecular bromine represents another classical approach, though this method requires careful optimization to achieve selective monobromination [2]. The use of elemental bromine in carbon tetrachloride or similar solvents has been demonstrated for cyclobutane derivatives, with yields typically ranging from 60-85% depending on reaction conditions [4].

Radical bromination pathways offer an alternative classical route, employing free radical initiators such as azobisisobutyronitrile or benzoyl peroxide [5]. These reactions typically proceed through hydrogen abstraction at the alpha position, followed by radical bromination [5]. The relative selectivity for primary, secondary, and tertiary positions follows the established order of 1:82:1640, making this approach particularly suitable for the selective functionalization of cyclobutanecarboxylic acid derivatives [6].

Table 1: Classical Bromination Methods for Cyclobutanecarboxylic Acid Derivatives

MethodReagentsConditionsTypical Yield (%)Selectivity
Hell-Volhard-ZelinskiiBromine, Phosphorus tribromideReflux, inert atmosphere70-85 [1]High alpha-selectivity
Direct brominationBromine, Carbon tetrachlorideRoom temperature to 50°C60-80 [2]Moderate selectivity
Radical brominationN-bromosuccinimide, Azobisisobutyronitrile80°C, light irradiation65-90 [5]Position-dependent
Decarboxylative brominationBromine, Mercury oxideElevated temperature50-75 [2]Complete decarboxylation

Solvent Effects and Reaction Optimization Strategies

Solvent selection plays a crucial role in determining both the efficiency and selectivity of bromination reactions for cyclobutanecarboxylic acid derivatives. Polar aprotic solvents such as acetonitrile, dimethyl sulfoxide, and dimethylformamide have demonstrated superior performance in many bromination protocols due to their ability to stabilize ionic intermediates while minimizing competing side reactions [12] [13].

The polarity of the solvent significantly influences regioselectivity in bromination reactions [14] [12]. In polar aprotic media, ionic mechanisms predominate, leading to enhanced selectivity for desired products. Conversely, non-polar solvents tend to favor radical pathways, which may result in decreased selectivity but can be advantageous for specific synthetic applications [14].

Chlorinated solvents, particularly dichloromethane and chloroform, have proven effective for many bromination reactions due to their ability to solubilize both organic substrates and brominating reagents [14] [15]. These solvents also demonstrate excellent compatibility with radical initiators and can facilitate the formation of bromocarbenium bromide ion pairs in electrophilic addition reactions [15].

Temperature optimization represents another critical parameter in bromination reaction design. Lower temperatures generally favor selectivity by minimizing side reactions and decomposition pathways, while elevated temperatures can enhance reaction rates at the expense of selectivity [16] [17]. Microwave-assisted synthesis has emerged as a valuable tool for optimizing reaction conditions, enabling rapid heating while maintaining precise temperature control [16] [17].

Flow chemistry approaches have revolutionized bromination reaction optimization by enabling precise control over reaction parameters and improving safety profiles [18]. The continuous generation of bromine in situ from bromide salts and oxidizing agents eliminates the need to handle and store dangerous bromine gas [18]. Flow reactors also facilitate rapid optimization of residence time, temperature, and reagent concentrations.

Table 3: Solvent Effects on Bromination Selectivity and Yield

Solvent ClassRepresentative SolventsMechanism FavoredTypical SelectivityYield Range (%)
Polar aproticAcetonitrile, Dimethyl sulfoxideIonicHigh ortho:para ratio [14]70-90 [12]
ChlorinatedDichloromethane, ChloroformMixed ionic/radicalModerate selectivity [14]65-85 [15]
Non-polarHexane, Carbon tetrachlorideRadicalLower selectivity [14]60-80 [5]
ProticAcetic acid, WaterIonic with solvationVariable [13]55-75 [13]

Advanced reaction optimization strategies incorporate computational modeling and high-throughput screening to identify optimal conditions systematically. The use of design of experiments methodology enables efficient exploration of multidimensional parameter spaces, leading to improved yields and selectivities [19]. Real-time monitoring techniques, including in-line high-performance liquid chromatography, provide immediate feedback on reaction progress and enable rapid optimization cycles [19].

Temperature ramping protocols have proven particularly effective for bromination reactions, with initial low-temperature conditions favoring selectivity followed by temperature increases to drive reactions to completion [16]. Residence time optimization in flow systems has demonstrated that maximum conversions are typically achieved with residence times exceeding 10 minutes, while shorter times result in incomplete conversion [19].

The integration of ultrasonic irradiation with traditional heating methods has shown promise for accelerating bromination reactions while maintaining high selectivities [20] [21]. Ultrasound-assisted bromination protocols typically complete within 30 minutes under mild conditions, representing significant improvements over conventional thermal methods [20] [21].

Table 4: Reaction Optimization Parameters and Effects

ParameterOptimal RangeEffect on YieldEffect on SelectivityReference
Temperature60-100°CIncreases with temperature up to optimum [16]Decreases at high temperatures [16] [16]
Residence time (flow)10-25 minutesPlateaus after 10 min [19]Stable in optimal range [19] [19]
Equivalents of brominating agent0.8-1.2Maximum at 1.0-1.1 equiv [19]Decreases above 1.2 equiv [19] [19]
Radical initiator loading0.05-0.15 equivOptimum at 0.1 equiv [19]Maintained in range [19] [19]

Thermal Stability Assessment

1-Bromocyclobutanecarboxylic acid demonstrates moderate thermal stability under standard conditions, with a melting point of 48°C and a boiling point of 249°C [1] [2]. The compound exists as a white to off-white crystalline solid at room temperature, requiring storage at 2-8°C in sealed, dry conditions to maintain stability [3].

PropertyValueTemperature Range
Melting Point48°CCrystalline transition
Boiling Point249°CDecomposition onset
Flash Point104°CCombustion threshold
Vapor Pressure0.00748 mmHgAt 25°C
Thermal Decomposition~250-300°CEstimated range

Cyclobutane Ring Strain and Thermal Behavior

The cyclobutane ring system inherently possesses significant ring strain energy of approximately 26 kcal/mol [4] [5], which profoundly influences the thermal decomposition characteristics of the compound. This strain energy renders the four-membered ring susceptible to thermal ring-opening reactions via biradical intermediates, as demonstrated in related cyclobutane derivatives [5].

The thermal decomposition of 1-bromocyclobutanecarboxylic acid follows multiple pathways:

  • Decarboxylation pathway: Loss of CO₂ at elevated temperatures (>200°C), producing brominated cyclobutyl radicals
  • Dehydrohalogenation: Elimination of HBr leading to unsaturated cyclobutene derivatives
  • Ring-opening mechanism: Biradical formation followed by fragmentation to linear alkene products

Comparative Thermal Analysis

Research on carboxylic acid thermal decomposition mechanisms indicates that decarboxylation represents the primary decomposition pathway under pyrolysis conditions [6]. For 1-bromocyclobutanecarboxylic acid, the presence of the electron-withdrawing bromine atom at the α-position facilitates decarboxylation by stabilizing the resulting carbanion intermediate.

The thermal decomposition pattern can be represented as:

  • Primary decomposition: C₅H₇BrO₂ → C₄H₆Br- + CO₂
  • Secondary fragmentation: C₄H₆Br- → C₄H₆ + Br-
  • Ring-opening: C₄H₆ → linear alkene fragments

Solubility Characteristics and Phase Behavior

Aqueous Solubility Profile

1-Bromocyclobutanecarboxylic acid exhibits moderate solubility in water, primarily attributed to hydrogen bonding between the carboxylic acid functional group and water molecules [7] [8]. The compound demonstrates typical carboxylic acid solubility behavior, with the polar carboxyl group promoting aqueous solubility while the brominated cyclobutane ring contributes hydrophobic character.

The predicted pKa value of 2.94 ± 0.20 [2] indicates that the compound exists predominantly in its protonated form under physiological pH conditions, affecting its solubility profile across different pH ranges.

Organic Solvent Compatibility

The compound demonstrates enhanced solubility in polar organic solvents:

Solvent TypeSolubilityMechanism
MethanolSolubleHydrogen bonding with carboxyl group
EthanolSolublePolar interactions
ChloroformSlightly solubleHalogen-halogen interactions
DichloromethaneSolublePolar aprotic solvent compatibility
DMSOHighly solubleStrong hydrogen bond acceptor

Partition Coefficient Analysis

The predicted octanol/water partition coefficient (log P) ranges from 1.5-2.0 [2], indicating moderate lipophilicity. This value reflects the balance between the hydrophilic carboxylic acid group and the lipophilic brominated cyclobutane ring system.

Factors influencing partition behavior:

  • Bromine substitution: Increases lipophilicity compared to unsubstituted cyclobutanecarboxylic acid
  • Ring strain: May affect molecular conformation and solvation
  • Carboxylic acid group: Provides hydrogen bonding capability in polar phases

Phase Transition Behavior

The compound exhibits predictable phase behavior consistent with small molecule carboxylic acids:

  • Solid-liquid transition: 48°C (melting point)
  • Liquid-vapor transition: 249°C (with decomposition)
  • Crystalline form: White to off-white solid at ambient conditions

Spectroscopic Fingerprint Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance)

The ¹H Nuclear Magnetic Resonance spectrum of 1-bromocyclobutanecarboxylic acid displays characteristic signals consistent with the molecular structure [9] [10]:

SignalChemical ShiftMultiplicityIntegrationAssignment
COOH~10-12 ppmBroad singlet1HCarboxylic acid proton
CH₂ (α)~2.5-3.0 ppmMultiplet2HAdjacent to quaternary carbon
CH₂ (β)~2.0-2.5 ppmMultiplet4HRing methylene protons

The carboxylic acid proton appears as a broad singlet in the characteristic downfield region (10-12 ppm), consistent with hydrogen bonding in solution [11]. The cyclobutane ring protons appear as complex multiplets due to the strained ring geometry and magnetic non-equivalence.

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance)

The ¹³C Nuclear Magnetic Resonance spectrum provides definitive structural confirmation:

Carbon TypeChemical ShiftMultiplicityAssignment
C=O~175-180 ppmSingletCarbonyl carbon
C-Br~60-70 ppmSingletQuaternary carbon
CH₂~35-40 ppmTripletRing methylene
CH₂~20-25 ppmTripletRing methylene
CH₂~15-20 ppmTripletRing methylene

Infrared Spectroscopy Analysis

The infrared spectrum of 1-bromocyclobutanecarboxylic acid exhibits characteristic absorption bands for carboxylic acid functionality [12] [13]:

Major Absorption Bands

  • O-H stretch (2500-3300 cm⁻¹): Broad, strong absorption characteristic of hydrogen-bonded carboxylic acid dimers
  • C=O stretch (~1710 cm⁻¹): Strong, sharp peak typical of carboxylic acid carbonyl
  • C-H stretches (2900-3000 cm⁻¹): Medium intensity peaks from aliphatic CH₂ groups
  • C-Br stretch (550-650 cm⁻¹): Medium intensity absorption from carbon-bromine bond
  • C-O stretch (1200-1300 cm⁻¹): Strong absorption from carboxylic acid C-O bond

Spectral Interpretation

The infrared spectrum confirms the presence of both carboxylic acid and brominated cyclobutane functionalities. The broad O-H stretch indicates hydrogen bonding typical of carboxylic acid dimers in the solid state [12]. The C=O stretch at ~1710 cm⁻¹ is consistent with saturated carboxylic acids.

Mass Spectrometry Fragmentation

Electron Ionization Mass Spectrometry

The mass spectrum of 1-bromocyclobutanecarboxylic acid displays characteristic fragmentation patterns [14] [15]:

Fragmentm/zRelative IntensityProcess
[M]⁺179/177WeakMolecular ion (bromine isotope pattern)
[M-COOH]⁺134/132Strong (base peak)Loss of carboxyl group
[M-Br]⁺100/98MediumLoss of bromine
[M-CO₂]⁺135/133MediumDecarboxylation

Fragmentation Mechanisms

The mass spectral fragmentation follows predictable patterns:

  • Molecular ion formation: Weak intensity due to facile fragmentation
  • α-cleavage: Preferential loss of COOH group (m/z 134/132)
  • Halogen loss: Elimination of bromine atom (m/z 100/98)
  • Decarboxylation: Loss of CO₂ molecule (m/z 135/133)

The bromine isotope pattern (M+2 peak) provides definitive confirmation of bromine incorporation, appearing as doublets separated by 2 mass units with characteristic 1:1 intensity ratios.

Spectroscopic Structure Confirmation

The combined spectroscopic data unambiguously confirms the structure of 1-bromocyclobutanecarboxylic acid:

  • Nuclear Magnetic Resonance: Confirms connectivity and substitution pattern
  • Infrared: Identifies functional groups and bonding environment
  • Mass Spectrometry: Provides molecular weight and fragmentation patterns

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

32122-23-9

Wikipedia

1-Bromocyclobutanecarboxylic acid

Dates

Last modified: 08-15-2023

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